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molecular formula C12H16ClNO4S B2382671 6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid CAS No. 46949-54-6

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid

Cat. No. B2382671
M. Wt: 305.77
InChI Key: JYGBKEPMPCTWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997847

Procedure details

6-Aminohexanoic acid (2.62 g, 0.02 mol) was treated with 4-chlorobenzenesulphonyl chloride (4.22 g, 0.02 mol) by the method described in Example 4 to give the title compound which was recrystallised from ethylacetate-ether (1.92 g, m.p. 126°-7° C.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])(=[O:19])=[O:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
4.22 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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